1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride
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Overview
Description
The compound “1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride” is a complex organic molecule. It contains an aminoethyl group (-NH2), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a carboxylic acid group (-COOH). The hydrochloride indicates that it is a salt form, which generally increases the compound’s water solubility .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring, which is a heterocyclic aromatic ring structure similar to benzene but with two nitrogen atoms replacing carbon atoms. Attached to this ring would be a carboxylic acid group and an aminoethyl group. The exact three-dimensional structure would depend on the specific locations of these groups on the pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group (-NH2) is a common site of reactivity in many chemical reactions, often acting as a nucleophile. The carboxylic acid group (-COOH) can participate in various reactions, such as esterification or amide bond formation. The pyrimidine ring itself may also undergo reactions, particularly at the positions adjacent to the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of both a carboxylic acid group and an amino group could allow the compound to act as a zwitterion, possessing both positive and negative charges at physiological pH. This could influence properties like solubility and melting point .Scientific Research Applications
Synthesis and Characterization
- A study demonstrated an efficient route towards a new branched tetrahydrofurane δ-sugar amino acid from pyrolysis products of cellulose, highlighting the potential of such compounds in accessing new peptidomimetics with conformationally restricted structures due to the presence of a tetrahydrofurane ring, which could infer similar synthetic interest in related compounds (Defant et al., 2011).
Biological Activity
- Research on the synthesis and biological evaluation of new pyrimidine derivatives showed that certain compounds exhibited cytotoxic activity in addition to antibacterial and antimicrobial activities, suggesting potential pharmaceutical applications for structurally related tetrahydropyrimidine compounds (Fathalla et al., 2006).
Metal-binding Studies
- A study on the new metal-binding modes for 5-aminoorotic acid and its zinc(II) complexes indicated the diverse coordination chemistry of pyrimidine derivatives, which may also be relevant for exploring the coordination properties of similar compounds (Lalioti et al., 1998).
Antimicrobial Evaluation
- Investigations into novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids showed significant to moderate antibacterial activity and promising antifungal activity, suggesting a potential for antimicrobial applications in compounds with a dihydropyrimidine core (Shastri & Post, 2019).
Novel Cyclic Amino Acids
- The discovery of a novel cyclic amino acid, 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, from halophilic phototrophic bacteria, showcases the natural occurrence and potential biological importance of tetrahydropyrimidine compounds, which may inspire synthetic analogs for research purposes (Galinski et al., 1985).
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. This could involve modifying the structure to improve its activity or reduce any side effects. It could also involve studies to better understand its mechanism of action .
Mechanism of Action
Target of Action
It is structurally similar to dopamine , a neurotransmitter that plays several important roles in cells . Dopamine targets various receptors, including D1, D2, D3, D4, D5, and TAAR1 .
Mode of Action
Given its structural similarity to dopamine, it may interact with dopamine receptors, triggering slow-acting effects through the activation of these receptors . After release, dopamine can either be taken up again by the presynaptic terminal or broken down by enzymes .
Biochemical Pathways
Dopamine, which this compound resembles, is involved in several biochemical pathways. It is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first reaction involves the conversion of tyrosine into L-DOPA, catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA .
Pharmacokinetics
It is known that the compound is highly reactive due to the presence of the methacrylate group, enabling it to undergo both free radical polymerization and other polymerization reactions .
Result of Action
Dopamine plays a major role in the motivational component of reward-motivated behavior . The anticipation of most types of rewards increases the level of dopamine in the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in the synthesis of maleimide-modified hyaluronic acid (HA) and gelatin, which are crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker, the reaction mixture was stirred at 300 rpm for 30 min at room temperature (23 °C) . This suggests that temperature and agitation can influence the reaction involving this compound .
Properties
IUPAC Name |
1-(2-aminoethyl)-2,4-dioxopyrimidine-5-carboxylic acid;hydrochloride |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4.ClH/c8-1-2-10-3-4(6(12)13)5(11)9-7(10)14;/h3H,1-2,8H2,(H,12,13)(H,9,11,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSUAICOBCHUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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